Desferricoprogen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

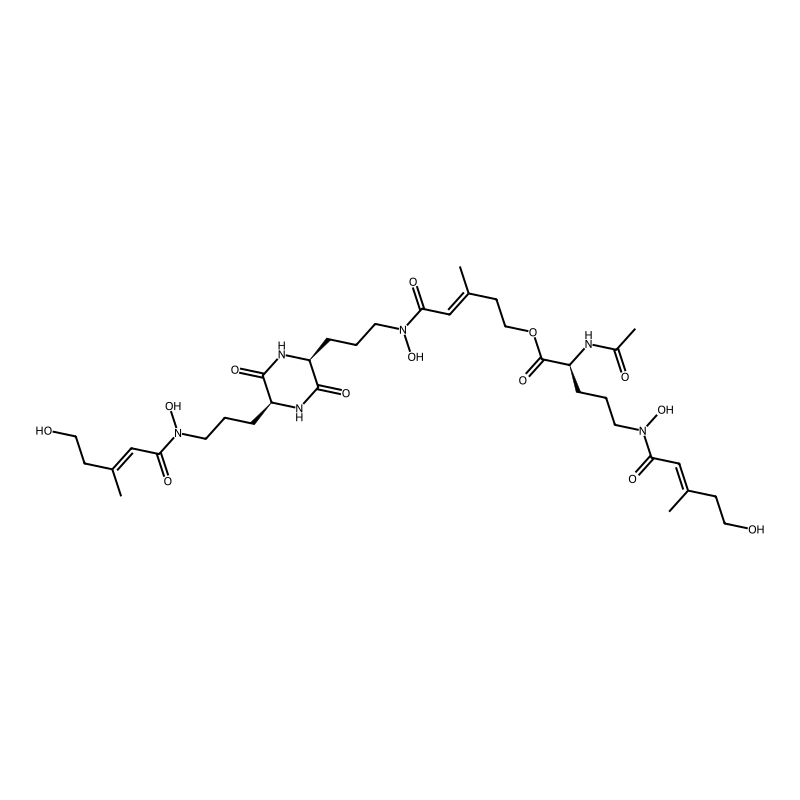

Desferricoprogen is a fungal iron chelator derived from the metabolic processes of certain fungi, particularly species of Penicillium. It functions primarily as a siderophore, a type of molecule that binds and transports iron (Fe) in biological systems. Desferricoprogen has a complex structure characterized by multiple hydroxamate groups that facilitate its high affinity for trivalent iron ions, allowing it to effectively sequester iron from the environment, which is crucial for fungal growth and survival in iron-limited conditions.

Desferricoprogen predominantly participates in complexation reactions with metal ions, especially iron. The binding of desferricoprogen to trivalent iron ions results in the formation of stable complexes, which are essential for its biological function. The reaction can be summarized as follows:

Additionally, desferricoprogen can also form complexes with other metal ions such as aluminum (Al), gallium (Ga), and indium (In), showcasing its versatility as a metal-binding ligand .

The biological activity of desferricoprogen extends beyond mere iron chelation. Studies have shown that it exhibits protective effects against oxidative stress in endothelial cells by inhibiting the formation of reactive oxygen species through the Fenton reaction. This property is particularly relevant in the context of atherosclerosis, where desferricoprogen has been observed to reduce inflammation and foam cell formation in macrophages . Furthermore, it has been demonstrated to accumulate in atheromas, suggesting potential applications in diagnostic imaging .

Desferricoprogen can be synthesized through fermentation processes using specific fungal strains that produce this compound naturally. The synthesis typically involves:

- Cultivation: Growing Penicillium species under controlled conditions.

- Extraction: Isolating the compound from the culture medium using solvent extraction techniques.

- Purification: Employing chromatographic methods to purify the desferricoprogen from other metabolites.

Alternative synthetic routes may involve chemical modifications of related compounds to enhance yield or alter properties for specific applications.

Desferricoprogen has several notable applications:

- Medical: Its role as an iron chelator makes it useful in treating conditions associated with iron overload, such as hemochromatosis.

- Diagnostic Imaging: The ability of desferricoprogen to accumulate in atheromas presents opportunities for its use as a tracer in positron emission tomography (PET) imaging of cardiovascular diseases .

- Environmental: It can be utilized in bioremediation efforts to sequester toxic metals from contaminated environments due to its metal-binding properties .

Research into the interactions of desferricoprogen with various biological systems has revealed its capacity to modulate inflammatory responses and cellular adhesion processes. For instance, desferricoprogen has been shown to inhibit the expression of vascular cell adhesion molecule-1 and intercellular adhesion molecules in endothelial cells exposed to tumor necrosis factor-alpha . These interactions highlight its potential therapeutic benefits in inflammatory diseases and conditions characterized by excessive oxidative stress.

Several compounds share structural and functional similarities with desferricoprogen, notably other siderophores and iron chelators. Here are some comparable compounds:

| Compound Name | Structure/Type | Unique Features |

|---|---|---|

| Desferrioxamine B | Siderophore | Widely used in clinical settings for iron overload |

| Coprogen | Hydroxamate Siderophore | Derived from Penicillium, similar iron-binding properties |

| Ferrichrome | Siderophore | Forms stable complexes with ferric ions; used by fungi |

| Enterobactin | Siderophore | Highly efficient iron scavenger produced by E. coli |

Desferricoprogen is unique due to its specific interactions with various metal ions beyond just iron and its notable effects on cellular processes related to inflammation and oxidative stress management.

Desferricoprogen (DFC), a hydroxamate-class siderophore, was first isolated from Pilobolus species in the early 1950s as part of efforts to identify microbial growth factors. Early studies recognized its role as a critical iron-chelating compound for coprophilic fungi, which require specific siderophores to scavenge iron from iron-deficient environments like dung. Structural characterization revealed its linear trihydroxamate backbone, with subsequent analyses confirming its amphiphilic nature, which facilitates interactions with both hydrophilic and hydrophobic environments.

The initial structural elucidation involved chromatographic separation and spectroscopic techniques, though full characterization required advances in nuclear magnetic resonance (NMR) and mass spectrometry. By the 2000s, genetic studies identified nonribosomal peptide synthetase (NRPS) gene clusters (dfcA and dfcB) responsible for DFC biosynthesis in Trichoderma hypoxylon. These genes encode enzymes that assemble amino acid precursors into the siderophore, highlighting the conserved biosynthetic machinery across fungi.

Evolutionary Significance in Siderophore-Mediated Iron Acquisition Systems

DFC exemplifies the evolutionary adaptation of fungi to iron-limiting environments through specialized siderophore systems. Siderophores are crucial for microbial survival, as they enable the extraction of iron from insoluble forms (e.g., Fe(OH)3) via high-affinity chelation. In fungi, DFC is part of a broader strategy that includes both biosynthetic and uptake pathways, often regulated by GATA-type transcription factors (e.g., SreA in Aspergillus fumigatus).

DFC’s trihydroxamate structure confers enhanced iron-binding affinity compared to dihydroxamate siderophores like rhodotorulic acid. This structural complexity allows DFC to outcompete other microorganisms for iron, providing a competitive advantage in nutrient-poor niches. Additionally, DFC’s ability to chelate other trivalent metals (e.g., Ga3+, Al3+) suggests broader ecological roles in metal detoxification.

Taxonomic Distribution Among Fungi and Bacteria

DFC production is predominantly observed in fungi, particularly within the Ascomycota phylum. Key producers include:

- Pilobolus spp.: Original source of DFC, where it serves as a growth factor.

- Trichoderma hypoxylon: Produces multiple DFC variants, including novel amphiphilic derivatives.

- Fusarium oxysporum: Competes with Trichoderma for DFC-mediated iron acquisition.

Bacteria also interact with DFC, though they primarily utilize it as a xenosiderophore. Acinetobacter baumannii, for instance, employs the FhuE outer membrane receptor to import DFC and related hydroxamates under iron-starved conditions. This cross-kingdom utilization highlights DFC’s ecological versatility and potential as a target for antimicrobial strategies.

The biosynthesis of desferricoprogen involves distinct genetic architectures depending on the producing organism. Unlike bacterial siderophores that often utilize Nonribosomal Peptide Synthetase-independent pathways, desferricoprogen production in fungi primarily employs Nonribosomal Peptide Synthetase-dependent mechanisms [1] [2].

Nonribosomal Peptide Synthetase Involvement

Desferricoprogen biosynthesis in fungal organisms represents a paradigm of Nonribosomal Peptide Synthetase complexity and sophistication. The biosynthetic machinery involves multimodular enzyme systems that demonstrate remarkable nonlinear behavior, distinguishing them from conventional linear peptide assembly lines [3].

In Neurospora crassa, the primary producer organism, desferricoprogen synthesis is orchestrated by specialized Nonribosomal Peptide Synthetase enzymes that exhibit unprecedented molecular programming capabilities [4]. These enzyme systems are characterized by their ability to incorporate multiple hydroxamate groups through iterative mechanisms, where individual modules can load substrates in non-canonical patterns that deviate from the traditional colinearity rule observed in most Nonribosomal Peptide Synthetase systems [3].

The molecular architecture of these Nonribosomal Peptide Synthetase systems reveals several distinctive features. The adenylation domains demonstrate broad substrate specificity, capable of activating various amino acid precursors including ornithine derivatives and modified peptide substrates [3]. The thioesterase domains exhibit dual functionality, catalyzing both peptide elongation and macrocyclization reactions that are essential for desferricoprogen assembly [5].

Research has demonstrated that fungal Nonribosomal Peptide Synthetase systems responsible for desferricoprogen production can operate through inter-modular loading mechanisms, where adenylation domains load substrates onto peptidyl carrier protein domains located in different modules [3]. This cross-modular communication represents a significant departure from conventional Nonribosomal Peptide Synthetase organization and contributes to the structural complexity observed in desferricoprogen.

The domain organization within these Nonribosomal Peptide Synthetase clusters follows a pattern that incorporates multiple condensation domains, peptidyl carrier protein domains, and specialized modification domains that introduce hydroxamate functionality [5]. The presence of dedicated hydroxylation domains within the Nonribosomal Peptide Synthetase architecture enables the direct incorporation of hydroxylamino groups during peptide assembly, eliminating the need for post-synthetic modifications.

Regulatory Elements in Iron-Deprivation Responses

The regulation of desferricoprogen biosynthesis is intimately linked to cellular iron status and involves multiple layers of transcriptional and post-transcriptional control mechanisms. Iron-deprivation responses in producer organisms activate complex regulatory cascades that coordinate siderophore production with cellular iron homeostasis [6] [7].

At the transcriptional level, iron-responsive regulatory proteins function as master regulators that sense intracellular iron availability and modulate gene expression accordingly [8]. The ferric uptake regulator system, originally characterized in bacterial systems, has functional analogues in fungal organisms that govern siderophore biosynthetic gene expression under iron-limiting conditions [9]. These regulatory proteins bind to specific DNA sequences within promoter regions of siderophore biosynthetic genes, repressing transcription when iron is abundant and derepressing expression during iron starvation [10].

The iron-deprivation response involves activation of specialized transcription factors that recognize iron-responsive promoter elements [11]. Nuclear factor Y, a CCAAT-binding transcription factor, has been identified as a key regulator that mediates iron-depletion responses by binding to consensus sequences within iron-regulated gene promoters [11]. This transcriptional activation mechanism ensures rapid upregulation of siderophore biosynthetic machinery when cellular iron levels decline below critical thresholds.

Post-transcriptional regulation mechanisms add additional layers of control through iron-responsive elements located within messenger ribonucleic acid sequences [12]. These stem-loop structures interact with iron regulatory proteins that modulate messenger ribonucleic acid stability and translation efficiency in response to iron availability [8]. When iron is scarce, iron regulatory proteins bind to iron-responsive elements and stabilize siderophore biosynthetic messenger ribonucleic acids while simultaneously reducing translation of iron storage proteins [12].

The cellular response to iron deprivation involves coordinate regulation of multiple metabolic pathways beyond siderophore biosynthesis [13]. Growth arrest and DNA damage response genes are upregulated during iron limitation, indicating that iron availability influences cell cycle progression and stress response pathways [13] [11]. This coordinated response ensures that cellular resources are redirected toward iron acquisition when this essential micronutrient becomes limiting.

Recent studies have revealed that iron-deprivation responses can involve epigenetic modifications that alter chromatin structure and gene accessibility [6]. These epigenetic changes can persist beyond the initial iron-limitation stimulus, suggesting that producer organisms maintain a cellular memory of iron stress that influences subsequent siderophore production capacity.

Enzymatic Mechanisms of Hydroxamate Formation

The formation of hydroxamate functional groups represents the critical chemical transformation that confers iron-chelating properties to desferricoprogen. This process involves specialized enzymatic machinery that catalyzes the oxidation of amino groups to hydroxylamine derivatives, followed by acylation reactions that generate the characteristic hydroxamate moieties [14] [15].

The primary enzymatic mechanism for hydroxamate formation involves flavin adenine dinucleotide-dependent monooxygenases that catalyze the stereospecific hydroxylation of amino groups [16] [14]. These enzymes utilize molecular oxygen as the hydroxylating agent and require flavin adenine dinucleotide as a cofactor for electron transfer during the oxidation reaction. The hydroxylation reaction proceeds through a two-electron oxidation mechanism that converts primary amino groups to hydroxylamine derivatives while maintaining the stereochemical configuration of the substrate [15].

Following hydroxylation, acyl transferase enzymes catalyze the formation of hydroxamate bonds through nucleophilic acyl substitution reactions [14]. These enzymes demonstrate remarkable substrate promiscuity, accepting various acyl-coenzyme A donors including acetyl-coenzyme A, succinyl-coenzyme A, and longer-chain fatty acyl-coenzyme A derivatives [14]. The acylation reaction involves formation of a tetrahedral intermediate that collapses to yield the hydroxamate product while releasing coenzyme A.

The stereochemical aspects of hydroxamate formation are particularly important for the biological activity of desferricoprogen. The configuration of hydroxamate groups influences the chelation geometry and binding affinity for ferric iron [15]. Research has demonstrated that the stereochemical outcome of hydroxamate formation is controlled by the active site architecture of the hydroxylating enzymes, which position substrates in specific orientations that favor particular stereoisomers [17].

Kinetic studies of hydroxamate-forming enzymes have revealed that these reactions proceed through ordered sequential mechanisms where substrate binding follows a defined sequence [15]. The flavin adenine dinucleotide cofactor must be in the oxidized form for catalytic activity, and the reduction-oxidation cycle of the flavin ring is coupled to the hydroxylation of the amino substrate. The rate-limiting step in the overall process typically involves the reoxidation of the flavin cofactor by molecular oxygen.

The enzymatic machinery for hydroxamate formation demonstrates adaptive responses to substrate availability and cellular conditions [14]. Under iron-limiting conditions, the expression and activity of hydroxamate-forming enzymes are significantly upregulated, ensuring efficient conversion of available amino acid precursors to iron-chelating products. This regulatory coupling between enzyme activity and iron status represents an important mechanism for maintaining cellular iron homeostasis.

Comparative Genomics with Related Siderophores

Comparative genomic analysis reveals significant diversity in siderophore biosynthetic strategies across different microbial lineages, with desferricoprogen representing one of several distinct evolutionary solutions to iron acquisition challenges [18] [19] [20]. The genomic organization of desferricoprogen biosynthetic genes differs substantially from related hydroxamate siderophores, reflecting independent evolutionary origins and specialized ecological adaptations.

The comparison between desferricoprogen and bacterial hydroxamate siderophores such as desferrioxamines reveals fundamental differences in biosynthetic logic [21] [22]. While bacterial systems typically employ Nonribosomal Peptide Synthetase-independent pathways that involve discrete enzymatic steps for monomer synthesis and subsequent assembly, fungal desferricoprogen production utilizes integrated Nonribosomal Peptide Synthetase machinery that couples amino acid activation, modification, and assembly within single multimodular enzymes [16] [23].

Rhodotorulic acid, another fungal hydroxamate siderophore, shares structural similarities with desferricoprogen but exhibits distinct biosynthetic requirements [18] [24]. Both compounds contain diketopiperazine rings and hydroxamate groups, yet their biosynthetic gene clusters show limited sequence homology, suggesting convergent evolution toward similar chemical solutions for iron chelation [20]. The genomic context of rhodotorulic acid biosynthesis involves different regulatory elements and enzyme specificities compared to desferricoprogen production systems.

Coprogen represents an intermediate complexity between desferricoprogen and simpler hydroxamate siderophores [18]. The biosynthetic pathway for coprogen involves trihydroxamate formation through mechanisms that share some features with desferricoprogen synthesis, yet the gene organization and enzymatic requirements differ significantly [4]. Comparative analysis indicates that coprogen biosynthesis may represent an evolutionary intermediate between simple dihydroxamate systems and complex trihydroxamate architectures.

The evolutionary relationships among hydroxamate siderophore biosynthetic systems suggest multiple independent origins for iron-chelating capabilities [19] [20]. Phylogenetic analysis of key biosynthetic enzymes reveals that hydroxamate-forming activities have evolved independently in different microbial lineages, with limited evidence for horizontal gene transfer of complete biosynthetic pathways between distantly related organisms.

Genome mining approaches have identified numerous cryptic siderophore biosynthetic gene clusters that may encode novel hydroxamate compounds related to desferricoprogen [25] [26]. These silent gene clusters represent a vast reservoir of unexplored chemical diversity that could yield new iron-chelating compounds with unique properties and applications. The presence of hybrid biosynthetic systems that combine features of different siderophore classes suggests ongoing evolutionary experimentation with iron-acquisition strategies.